N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is a chemical compound with a unique molecular structure that has garnered interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide” would depend on its exact structure and could potentially include a variety of enzymes, receptors, or other proteins within the cell.
Mode of Action
Once “this compound” binds to its target, it could induce a conformational change in the target protein, altering its activity. This could result in the inhibition or activation of the protein, leading to downstream effects within the cell .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites within that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would influence its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. It could potentially lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its ability to bind to its target, or could affect its stability and thus its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Ethoxybenzamide Moiety: The ethoxybenzamide moiety is synthesized through the reaction of ethoxybenzoic acid with appropriate amines under condensation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in material science for the development of novel materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenyl derivatives: Compounds with similar structural motifs, such as 2,5-dimethoxyphenylacetic acid.
Thiadiazole derivatives: Compounds containing the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole.
Uniqueness
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is unique due to its combination of the dimethoxyphenyl group, thiadiazole ring, and ethoxybenzamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-26-16-8-6-5-7-13(16)17(23)20-19-22-21-18(27-19)14-11-12(24-2)9-10-15(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAKCZOZAUTKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.